molecular formula C8H14O4 B2941644 Methyl 2-(4-hydroxyoxan-2-yl)acetate CAS No. 2260932-67-8

Methyl 2-(4-hydroxyoxan-2-yl)acetate

Cat. No.: B2941644
CAS No.: 2260932-67-8
M. Wt: 174.196
InChI Key: DXXXGONPJOBGMC-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxyoxan-2-yl)acetate is an organic compound that belongs to the class of oxan derivatives It is characterized by the presence of a hydroxy group attached to the oxan ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxyoxan-2-yl)acetate typically involves the reaction of 4-hydroxyoxan-2-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and green chemistry principles may also be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxyoxan-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(4-oxooxan-2-yl)acetate.

    Reduction: Formation of 2-(4-hydroxyoxan-2-yl)ethanol.

    Substitution: Formation of various substituted oxan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-hydroxyoxan-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxyoxan-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-hydroxyoxan-4-yl)acetate
  • Ethyl 2-(4-hydroxyoxan-2-yl)acetate
  • Methyl 2-(4-methyloxan-2-yl)acetate

Uniqueness

Methyl 2-(4-hydroxyoxan-2-yl)acetate is unique due to the specific positioning of the hydroxy group on the oxan ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(4-hydroxyoxan-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-8(10)5-7-4-6(9)2-3-12-7/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXXGONPJOBGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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